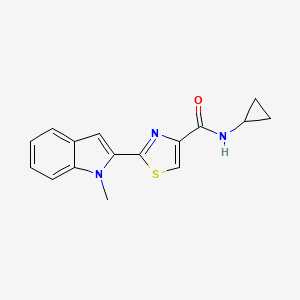
1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea, also known as AC-3933, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have promising anti-tumor activity in preclinical studies, making it an interesting target for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
Novel derivatives of thiazolyl urea have been synthesized and structurally analyzed, revealing promising avenues for exploring the chemical properties and reactivity of such compounds. For instance, the synthesis of 4,5-disubstituted thiazolyl urea derivatives has shown that these compounds can possess antitumor activities, highlighting the therapeutic potential of thiazolyl urea derivatives in cancer research (Ling et al., 2008).
Biological Activities and Potential Applications
The exploration of thiazole analogues containing urea, thiourea, and selenourea functionality has identified compounds with potent antioxidant activities. This indicates that derivatives of "1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea" could be developed as novel antioxidant agents, which are crucial for combating oxidative stress-related diseases (Reddy et al., 2015).
Anticancer and Antitumor Potential
The anticancer and antitumor potential of thiazolyl urea derivatives has been a significant area of research. Studies have shown that certain compounds in this category can inhibit tumor metastasis, suggesting a potential role in cancer treatment strategies (Xia, 2011). Another study focusing on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents discovered compounds with significant antiproliferative effects against various cancer cell lines, further emphasizing the therapeutic relevance of these derivatives (Feng et al., 2020).
Molecular Structure and Computational Studies
The molecular structure and computational studies of thiazolyl urea derivatives, including their monomer and dimer forms, have been conducted to understand their chemical properties, bonding, and potential applications better. Such studies are fundamental for designing new compounds with desired biological activities and physicochemical properties (Karakurt et al., 2016).
Eigenschaften
IUPAC Name |
1-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-13-6-5-7-14(10-13)20-17(25)22-18-21-15(12-26-18)11-16(24)23-8-3-1-2-4-9-23/h5-7,10,12H,1-4,8-9,11H2,(H2,20,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWUGFDKSJYEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

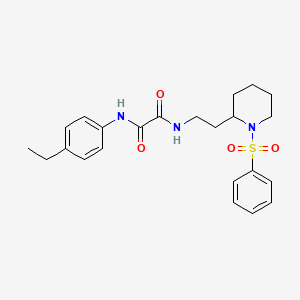

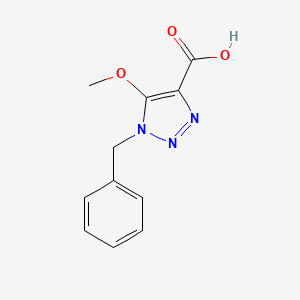

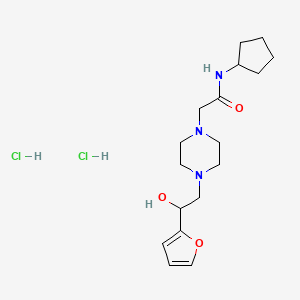
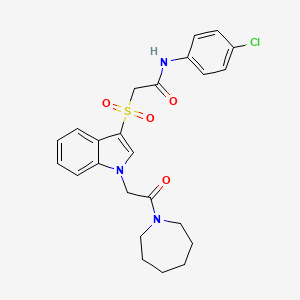


![1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2394102.png)
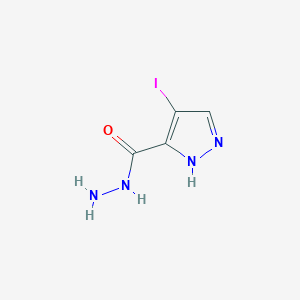
![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394105.png)

